molecular formula C14H21BrO B1295505 p-Bromophenyl octyl ether CAS No. 96693-05-9

p-Bromophenyl octyl ether

Cat. No. B1295505
CAS RN: 96693-05-9
M. Wt: 285.22 g/mol
InChI Key: UVBFFPZGOOKWNR-UHFFFAOYSA-N
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Description

p-Bromophenyl octyl ether is a type of polybrominated diphenyl ether (PBDE), which are compounds commonly used as flame retardants. These substances have been found to be increasing in the environment and in human mother's milk. PBDEs, including higher brominated versions such as hepta-, octa-, and nonabromodiphenyl ethers, have been associated with developmental neurotoxic effects in animal studies .

Synthesis Analysis

While the provided papers do not specifically describe the synthesis of p-bromophenyl octyl ether, they do mention the use of related bromophenyl ethers. For instance, the o-bromo-p-methoxyphenyl ether group is introduced as a new protecting/radical translocating (PRT) group, which can be introduced by Mitsunobu reaction or Williamson ether synthesis and removed by oxidation with ceric ammonium nitrate . This information suggests that similar synthetic routes could potentially be applied to the synthesis of p-bromophenyl octyl ether.

Molecular Structure Analysis

The molecular structure of p-bromophenyl octyl ether would consist of a phenyl ring brominated at the para position and an octyl ether group. The presence of the bromine atom and the ether linkage are critical for the compound's physical and chemical properties, as well as its biological activity. However, the exact molecular structure analysis is not detailed in the provided papers .

Chemical Reactions Analysis

The papers do not provide specific reactions for p-bromophenyl octyl ether. However, they do discuss the reactivity of similar brominated compounds. For example, the o-bromo-p-methoxyphenyl ether group can be used to generate radicals from a C–H bond β to the protected alcohol, which could imply that p-bromophenyl octyl ether may also participate in radical-generating reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-bromophenyl octyl ether are not explicitly discussed in the provided papers. However, it can be inferred that as a PBDE, it would likely be persistent in the environment and lipophilic, given its structural similarity to other PBDEs mentioned in the studies. These properties contribute to their accumulation in human tissues and environmental persistence .

Relevant Case Studies

The second paper provides a case study on the developmental neurotoxic effects of higher brominated diphenyl ethers, including octabromodiphenyl ether (PBDE 203). Neonatal mice exposed to PBDE 203 showed disturbances in spontaneous behavior, leading to hyperactivity and disrupted habituation. Additionally, learning and memory functions were affected in adult mice exposed to PBDE 203 during their neonatal period. These findings are significant as they suggest that exposure to compounds like p-bromophenyl octyl ether could potentially lead to similar neurodevelopmental issues .

Scientific Research Applications

  • Chemical Engineering

    • Application : The uses of phenolic ethers depend upon the nature of the group attached to the other end of the phenolic oxygen. For example, diphenyl ether and its halo derivatives have agrochemical applications such as herbicides and fungicides .
  • Polymer Science

    • Application : Vinyl ether monomers, which could potentially include p-Bromophenyl octyl ether, are used for the precise synthesis of custom-tailored polymers .
  • Chemical Analysis

    • Application : “p-Bromophenyl octyl ether” can be used as a reference compound in chemical analysis, particularly in mass spectrometry .
    • Methods of Application : The compound can be analyzed using various techniques such as electron ionization mass spectrometry .
  • Material Science

    • Application : “p-Bromophenyl octyl ether” can potentially be used in the synthesis of porous organic polymers .
    • Methods of Application : The compound can be used in Sonogashira–Hagihara coupling reactions with tetrahedral silicon-centered monomers and stereocontorted 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene to result in novel porous organic polymers .
    • Results or Outcomes : These materials show high thermal stability and comparable specific surface areas with Brunauer–Emmer–Teller surface areas of up to 983 m²/g, and total pore volumes of up to 0.81 cm³/g . They also show moderate carbon dioxide uptakes of up to 1.92 mmol/g (8.45 wt%) at 273 K and 1.03 bar, and 1.12 mmol/g (4.93 wt%) at 298 K and 1.01 bar .

properties

IUPAC Name

1-bromo-4-octoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBFFPZGOOKWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242392
Record name p-Bromophenyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Bromophenyl octyl ether

CAS RN

96693-05-9
Record name p-Bromophenyl octyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096693059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromophenyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 100 ml of acetone, 8.0 g of 4-bromophenol, 8.9 g of n-octylbromide, and 13 g of potassium carbonate were heated to reflux for 12 hours. After the solvent was distilled off under a reduced pressure, the residue thus obtained was extracted with isopropyl ether, washed with a 5% aqueous sodium hydroxide solution and water in turn. The ether was distilled off, and the residue was purified by a silica gel column chromatography using a mixed solvents of n-hexane and diethyl ether (10:1) and subjected to distillation to obtain 8.4 g of 4-bromo-1-n-octyloxybenzene.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-bromophenol (10.46 g, 60.5 mmol), 1-bromooctane (15.43 g, 79.9 mmol) and potassiumcarbonate (90 g, 0.65 mol) in N,N-dimethylformamide and was heated to 90° C. for 4 h and then the potassiumcarbonate was filtered off. The reaction mixture was quenched with water and extracted three times with ether. The ether was then washed three times with 1M hydrochloric acid (HCl), one time with water, evaporated, and purified by distillation to obtain 1-bromo-4-(octyloxy)benzene (15.1 g, 52.9 mmol) as a colourless oil.
Quantity
10.46 g
Type
reactant
Reaction Step One
Quantity
15.43 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A reaction vessel was charged with 22.3 g of octyl bromide, 20 g of p-bromophenol, 33.3 g of potassium carbonate and 200 ml of 2-butanone (MEK), and the mixture was reacted under reflux and agitation for 10 hours. The reaction liquid was poured into diluted hydrochloric acid and the mixture was extracted with benzene. The extract was washed with an aqueous solution of edible salt and dried over Glauber's salt. The solvents were distilled off and the residue was distilled under reduced pressure to obtain 22.0 g (66.8%) of 4-octyloxybromobenzene.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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